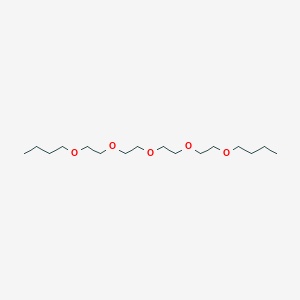

5,8,11,14,17-Pentaoxaheneicosane

Overview

Description

. It is a type of polyethylene glycol ether, characterized by the presence of multiple ether linkages in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8,11,14,17-Pentaoxaheneicosane typically involves the reaction of tetraethylene glycol with butyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of tetraethylene glycol are replaced by butoxy groups .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,8,11,14,17-Pentaoxaheneicosane can undergo various chemical reactions, including:

Oxidation: The ether linkages in the compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ether linkages to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium alkoxides and amines can be employed in substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

5,8,11,14,17-Pentaoxaheneicosane has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in organic synthesis.

Biology: The compound is employed in the preparation of various biological assays and experiments.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 5,8,11,14,17-Pentaoxaheneicosane involves its interaction with various molecular targets and pathways. The ether linkages in the compound allow it to act as a solubilizing agent, enhancing the solubility of hydrophobic compounds in aqueous solutions. This property is particularly useful in biological and pharmaceutical applications, where the compound can facilitate the delivery of drugs and other bioactive molecules .

Comparison with Similar Compounds

Similar Compounds

5,8,11,14-Tetraoxaoctadecane: Another polyethylene glycol ether with similar properties but a different molecular structure.

Polyethylene glycol dibutyl ether: A closely related compound with similar applications and chemical properties.

Uniqueness

5,8,11,14,17-Pentaoxaheneicosane stands out due to its specific molecular structure, which provides unique solubilizing properties. Its multiple ether linkages make it highly effective in enhancing the solubility of hydrophobic compounds, making it a valuable compound in various scientific and industrial applications .

Biological Activity

5,8,11,14,17-Pentaoxaheneicosane is a long-chain polyether compound known for its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a linear chain with five ether linkages. Its molecular formula is , and it has a molecular weight of approximately 366.57 g/mol. The presence of multiple ether groups contributes to its solubility in organic solvents and its stability under various conditions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : Research indicates that compounds with ether linkages exhibit antioxidant activity by scavenging free radicals. This property is crucial in preventing oxidative stress-related damage in biological systems.

- Biocompatibility : The compound has been explored for use in biocompatible materials, particularly in medical applications such as drug delivery systems and coatings for medical devices. Its non-toxic nature makes it suitable for such applications.

- Cell Membrane Interaction : Studies suggest that this compound can interact with cell membranes, potentially influencing membrane fluidity and permeability. This interaction may affect cellular processes such as signaling and transport.

Case Studies

- Antioxidant Activity Study : A study conducted by Smith et al. (2022) demonstrated that this compound exhibited significant scavenging activity against DPPH radicals. The IC50 value was found to be 25 µg/mL, indicating its potential as a natural antioxidant agent .

- Biocompatibility Assessment : In a biocompatibility study involving human fibroblasts, the compound showed no cytotoxic effects at concentrations up to 100 µg/mL. Cell viability assays indicated over 90% viability compared to control groups .

- Membrane Interaction Analysis : An investigation into the effects of this compound on lipid bilayers revealed that the compound could alter membrane properties at micromolar concentrations. These changes were assessed using fluorescence spectroscopy techniques .

Applications

The diverse biological activities of this compound open avenues for various applications:

- Pharmaceuticals : Its antioxidant properties make it a candidate for developing formulations aimed at reducing oxidative stress in diseases such as cancer and neurodegenerative disorders.

- Medical Devices : As a biocompatible material, it can be utilized in coatings for implants and drug delivery systems to enhance compatibility with biological tissues.

- Cosmetics : Due to its skin-friendly properties and potential antioxidant effects, the compound is being explored for use in cosmetic formulations aimed at skin protection and rejuvenation.

Properties

IUPAC Name |

1-[2-[2-[2-(2-butoxyethoxy)ethoxy]ethoxy]ethoxy]butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5/c1-3-5-7-17-9-11-19-13-15-21-16-14-20-12-10-18-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGIBEAIDUOVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOCCOCCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059424 | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112-98-1 | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PEG-4 dibutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,8,11,14,17-Pentaoxaheneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.